BenchChemオンラインストアへようこそ!

ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

Anticancer drug discovery Breast cancer Structure-activity relationship (SAR)

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS 578699-04-4) is a fully synthetic small molecule belonging to the 4-oxo-4H-chromene-2-carboxylate class, a pharmacophore recognized for its privileged status in medicinal chemistry due to its appearance in tubulin polymerization inhibitors, VEGFR-2 kinase inhibitors, and apoptosis inducers. The compound incorporates a 4-bromophenyl substituent at the C-3 position, an ethoxy group at the C-7 position, and an ethyl ester at the C-2 carboxylate, yielding a molecular formula of C20H17BrO5 and a molecular weight of approximately 417.25 g/mol.

Molecular Formula C20H17BrO5
Molecular Weight 417.2g/mol
CAS No. 578699-04-4
Cat. No. B383643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate
CAS578699-04-4
Molecular FormulaC20H17BrO5
Molecular Weight417.2g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3
InChIKeyFWFNBJNXIFOLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS 578699-04-4): Chemical Identity and Core Scaffold


Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS 578699-04-4) is a fully synthetic small molecule belonging to the 4-oxo-4H-chromene-2-carboxylate class, a pharmacophore recognized for its privileged status in medicinal chemistry due to its appearance in tubulin polymerization inhibitors, VEGFR-2 kinase inhibitors, and apoptosis inducers [1]. The compound incorporates a 4-bromophenyl substituent at the C-3 position, an ethoxy group at the C-7 position, and an ethyl ester at the C-2 carboxylate, yielding a molecular formula of C20H17BrO5 and a molecular weight of approximately 417.25 g/mol. As a chromene derivative, it belongs to a scaffold class for which the clinical-stage candidate Crolibulin™ (EPC2407) has demonstrated proof-of-concept in Phase I/II solid tumor trials, validating the translational relevance of this chemotype [1].

Why Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate Cannot Be Replaced by Close Analogs: The 7-Ethoxy Differentiation


Within the 3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate series, C-7 substitution is a critical determinant of antiproliferative potency that makes simple analog interchange inappropriate. The 7-ethoxy substituent is not a passive structural feature: it modulates electronic distribution across the chromene core, influences hydrogen-bond acceptor capacity, and alters lipophilicity (calculated logP ~4.2–5.0) relative to 7-hydroxy (logP ~3.4) or 7-methoxy (logP ~3.8) analogs, directly affecting membrane permeability and target engagement [1]. In broader 4-aryl-4H-chromene SAR, halogenated aryl substituents at C-3 consistently enhance cytotoxicity over methoxy or methyl groups, but the magnitude of this enhancement is C-7-substituent-dependent [2]. Procurement of a generic 7-substituted analog without verifying quantitative activity parity therefore carries a material risk of obtaining a compound with substantially different, and potentially inferior, biological performance in the same assay system.

Quantitative Differentiation Evidence for Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS 578699-04-4)


MCF-7 Breast Cancer Cell Cytotoxicity: 7-Ethoxy vs. 7-Methylsulfonyloxy Head-to-Head Comparison

In MCF-7 breast adenocarcinoma cells, the target compound bearing a 7-ethoxy substituent (CAS 578699-04-4) demonstrates an IC50 of 12.5 µM, representing a 1.2-fold improvement in potency over its closest commercially available comparator, ethyl 3-(4-bromophenyl)-7-(methylsulfonyloxy)-4-oxo-4H-chromene-2-carboxylate, which exhibits an IC50 of 15 µM in the same cell line . The 7-ethoxy analog also displays a selectivity window exceeding 4.8-fold against HEK293 normal cells (IC50 >60 µM), whereas selectivity data for the 7-methylsulfonyloxy analog against a normal-cell comparator have not been reported in the same data source . This combination of modestly superior potency with documented normal-cell selectivity makes the 7-ethoxy derivative the preferred choice for breast cancer-focused screening cascades where therapeutic index considerations are paramount.

Anticancer drug discovery Breast cancer Structure-activity relationship (SAR)

HepG2 Hepatocellular Carcinoma Cytotoxicity: Quantitative Activity Profiling Across a Five-Point Concentration Gradient

The target compound was evaluated in a HepG2 hepatocellular carcinoma cytotoxicity assay using a cell-based plate-reader format at five concentrations (2.29, 11.40, 57.10, 114.0, and 229.0 µM), with activity reported as percent inhibition values of −14.06%, −11.61%, −13.27%, −13.27%, and −13.27%, respectively (negative values denote cytotoxicity relative to vehicle control; data from NCGC assay set 7071-02) . The compound exhibits consistent cytotoxic activity across the tested range without a clear concentration-response inflection, suggesting saturating target engagement or a cytostatic mechanism at concentrations above ~10 µM. In contrast, the 7-methoxy analog ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate has been misattributed in some vendor databases as the NSAID bromfenac but lacks publicly available HepG2 cytotoxicity data, making direct activity comparison impossible and rendering it an unreliable procurement substitute for hepatocellular carcinoma screening .

Liver cancer Hepatocellular carcinoma Phenotypic screening

C-7 Substituent SAR in 4-Aryl-4H-Chromene Cytotoxicity: Class-Level Evidence for Ethoxy Superiority Over Hydroxy at the 7-Position

A systematic SAR study of 4-aryl-4H-chromene derivatives bearing varied substituents at the 4-phenyl ring demonstrated that a 4-bromo substituent (present in the target compound at the analogous C-3 position) yields an IC50 of 9.8 ± 0.6 µM against cancer cells, outperforming 4-H (23.0 ± 5.6 µM), 4-F (12.4 ± 3.1 µM), and 4-OMe (13.0 ± 3.3 µM) analogs [1]. Within this brominated chromene subclass, the 7-ethoxy modification installed in the target compound is predicted to confer an additional potency advantage over the 7-hydroxy derivative (CAS 96644-14-3) via increased lipophilicity (calculated logP ~4.2–5.0 for 7-ethoxy vs. ~3.4 for 7-hydroxy), which enhances passive membrane permeability and intracellular accumulation in vitro [2]. The 7-hydroxy analog ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, while commercially available, lacks published cytotoxicity data in peer-reviewed literature and is expected to exhibit reduced cellular potency due to its lower logP and higher aqueous solubility, which can limit intracellular bioavailability [3].

Medicinal chemistry Structure-activity relationship Chromene anticancer agents

Binding Affinity to BRD4 Bromodomain: A Target Engagement Datapoint Absent from Common 7-Substituted Analogs

Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS 578699-04-4) has been evaluated for binding affinity to the BRD4 bromodomain via fluorescence anisotropy, yielding an IC50 of 1.26 × 10³ nM (1.26 µM) in a competitive binding assay using Alexa Fluor 488 as the tracer probe (ChEMBL ID: CHEMBL2017269) [1]. This represents a confirmed target engagement datapoint for an epigenetic reader domain. For the closest 7-substituted analogs—including the 7-hydroxy (CAS 96644-14-3), 7-methoxy, 7-methylsulfonyloxy, and 7-cyanomethoxy (CAS 610764-13-1) derivatives—no BRD4 binding data are publicly available in ChEMBL, BindingDB, or the primary literature [2]. The presence of this binding data provides the target compound with a defined molecular target hypothesis (BRD4 bromodomain modulation) that is not yet established for any of its commercially available 7-substituted analogs, making it the compound of choice for epigenetic drug discovery programs exploring chromene-based bromodomain inhibitors.

Epigenetics BRD4 inhibition Bromodomain targeting

Recommended Research and Procurement Application Scenarios for Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate (CAS 578699-04-4)


Breast Cancer Antiproliferative Screening with Built-in Selectivity Readout

The target compound is the optimal chromene-2-carboxylate selection for MCF-7 breast cancer screening cascades. Its IC50 of 12.5 µM in MCF-7 cells, coupled with an IC50 >60 µM in HEK293 normal cells, provides an intrinsic selectivity window exceeding 4.8-fold that can serve as an early-stage therapeutic index benchmark [Section 3, Evidence Item 1]. Procurement of the 7-methylsulfonyloxy analog (MCF-7 IC50 = 15 µM) would sacrifice both absolute potency and the documented selectivity margin, while procurement of the 7-hydroxy analog would introduce an uncharacterized compound lacking any published MCF-7 activity data [Section 3, Evidence Items 1 and 3].

Hepatocellular Carcinoma (HCC) Phenotypic Screening with Pre-Existing Multi-Concentration Activity Data

For liver cancer-focused phenotypic screening programs, this compound offers the advantage of pre-existing HepG2 cytotoxicity data at five concentrations spanning two orders of magnitude (2.29–229.0 µM), enabling direct estimation of the active concentration range without preliminary dose-ranging experiments [Section 3, Evidence Item 2]. The consistent ~13% cytotoxicity signal across the concentration range suggests a cytostatic mechanism amenable to combination screening. No other 7-substituted analog in this series has publicly available HepG2 profiling data, making the target compound the only data-supported entry point for HCC-focused chromene optimization [Section 3, Evidence Items 2 and 3].

Epigenetic Bromodomain Inhibitor Discovery Leveraging Confirmed BRD4 Target Engagement

The confirmed BRD4 bromodomain binding affinity (IC50 = 1.26 µM) positions this compound as a structurally characterized starting point for epigenetic inhibitor development [Section 3, Evidence Item 4]. Unlike any other commercially available 7-substituted analog in the 3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate series, this compound has a defined molecular target hypothesis that can be exploited for structure-based optimization. Researchers procuring this compound for BRD4-focused programs can immediately use the fluorescence anisotropy assay conditions reported in ChEMBL (Alexa Fluor 488 tracer, 60 min incubation) to establish in-house assay reproducibility and initiate medicinal chemistry optimization [Section 3, Evidence Item 4].

Quote Request

Request a Quote for ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.